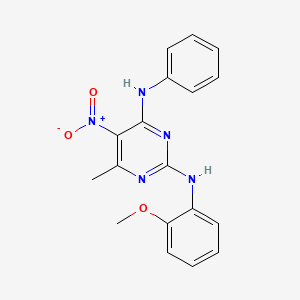![molecular formula C20H21N3O B5226794 3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole](/img/structure/B5226794.png)
3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole, commonly known as OPIP, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. OPIP belongs to the class of indole derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of OPIP is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. OPIP has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
OPIP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce locomotor activity and induce catalepsy in animal models. OPIP has also been found to increase the pain threshold and reduce anxiety-like behaviors in rodents. Additionally, OPIP has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the advantages of using OPIP in lab experiments is its ability to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. OPIP is also relatively stable and can be easily synthesized in the lab. However, one of the limitations of using OPIP is its potential toxicity, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on OPIP. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Further studies are needed to determine the safety and efficacy of OPIP in clinical settings. Additionally, research on the pharmacokinetics and pharmacodynamics of OPIP may provide valuable insights into its mechanism of action and potential therapeutic uses.
合成法
OPIP can be synthesized through a multistep process involving the condensation of 4-phenyl-1-piperazinecarboxylic acid and 2-oxoindoline-3-acetic acid, followed by cyclization and reduction reactions. The final product is a white crystalline powder that can be purified through recrystallization.
科学的研究の応用
OPIP has been investigated for its potential as a therapeutic agent in various scientific research studies. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic effects. OPIP has also been studied for its potential as a treatment for Parkinson's disease and other neurological disorders.
特性
IUPAC Name |
2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(14-16-15-21-19-9-5-4-8-18(16)19)23-12-10-22(11-13-23)17-6-2-1-3-7-17/h1-9,15,21H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFPZVGOUCIKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328560 |
Source


|
| Record name | 2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24841120 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
81807-97-8 |
Source


|
| Record name | 2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-({[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226714.png)
![3-(4-chlorophenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226718.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5226734.png)
![methyl 4-(3-{[(ethylamino)(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5226739.png)

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-3-pyrrolidinol](/img/structure/B5226763.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]-2-propanol](/img/structure/B5226768.png)
![3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B5226774.png)

![methyl N-{[2-(dimethylamino)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-phenylalaninate](/img/structure/B5226797.png)
![1-[4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5226802.png)
![ethyl 1-(2-{[(6-methoxy-8-quinolinyl)amino]carbonyl}-4-nitrophenyl)-4-piperidinecarboxylate](/img/structure/B5226812.png)
![1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine](/img/structure/B5226820.png)
![N-[3-(aminocarbonyl)phenyl]-2-isobutoxybenzamide](/img/structure/B5226825.png)
